

Application Notes and Protocols for the Mitochondrial Uncoupler FCCP

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Compound of Interest

Compound Name: WAY-620147

Cat. No.: B12373261

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Disclaimer: Initial searches for "**WAY-620147**" in the context of mitochondrial studies did not yield specific protocols or detailed application data. Therefore, these application notes and protocols have been generated using a well-characterized mitochondrial uncoupler, Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone (FCCP), as a representative compound to fulfill the detailed requirements of the user's request.

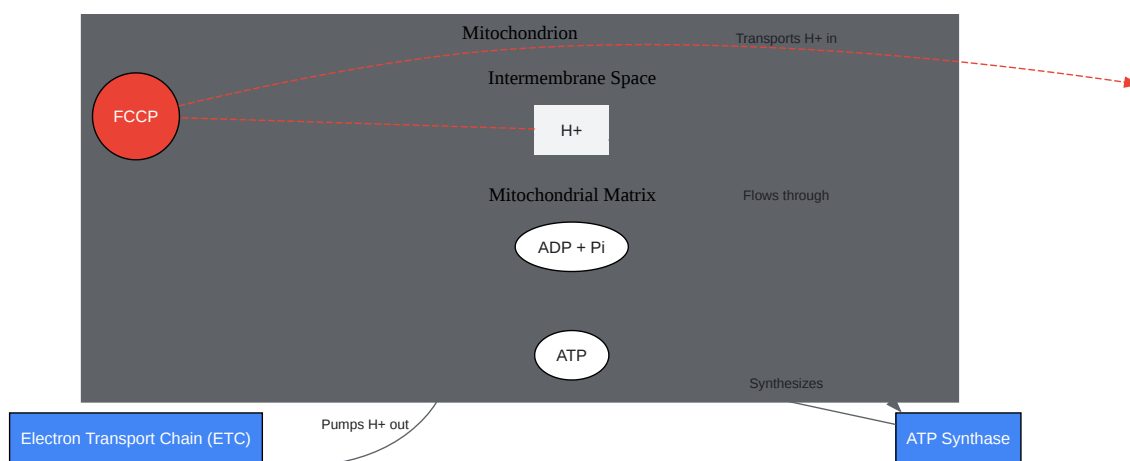
Introduction to FCCP

Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone (FCCP) is a potent ionophore and a classical uncoupler of mitochondrial oxidative phosphorylation.[1] As a lipophilic protonophore, FCCP transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[2][3] This uncoupling of the electron transport chain from ATP production leads to a rapid increase in oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the collapsed proton gradient, and a subsequent decrease in mitochondrial ATP synthesis.[2][4] Due to its well-defined mechanism of action, FCCP is a widely used tool in mitochondrial research to study cellular bioenergetics, mitochondrial membrane potential, and to induce a state of maximal respiration.[1][4]

Mechanism of Action

FCCP acts as a mobile proton carrier, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby bypassing ATP synthase.[2] This action dissipates the electrochemical gradient across the inner mitochondrial membrane, which is the driving force for ATP production.[1] Consequently, the electron transport chain accelerates in an attempt to

re-establish the proton gradient, leading to a significant increase in oxygen consumption.[4] At higher concentrations, FCCP can also induce apoptosis.[1][5]



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Caption: Mechanism of FCCP as a mitochondrial uncoupler.

Data Presentation

The following tables summarize quantitative data on the effects of FCCP on mitochondrial function from various studies.

Table 1: Effect of FCCP on Mitochondrial Respiration Parameters in Cerebral Endothelial Cells[6]

FCCP Concentration	Basal Respiration	ATP Turnover	Maximal Respiration	Spare Capacity
10 nM	No significant change	No significant change	No significant change	No significant change
100 nM	No significant change	No significant change	No significant change	No significant change
1000 nM	Significantly decreased	Significantly decreased	Significantly decreased	Significantly decreased
10000 nM	Significantly decreased	Significantly decreased	Significantly decreased	Significantly decreased

Table 2: IC50 Values of FCCP for Mitochondrial Membrane Potential (MMP) Reduction[7]

Cell Line	Treatment Duration	IC50 Value
HepG2	1 hour	44 nM
HepG2	5 hours	116 nM
AC16	1 hour	0.14 μ M
AC16	5 hours	0.15 μ M

Table 3: Effect of FCCP on TMRM Fluorescence Intensity (Mitochondrial Membrane Potential) [8]

Treatment	Fold Change vs. Vehicle Control
FCCP	0.33
Oligomycin (Hyperpolarization control)	5.25

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using TMRE

This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in response to FCCP.

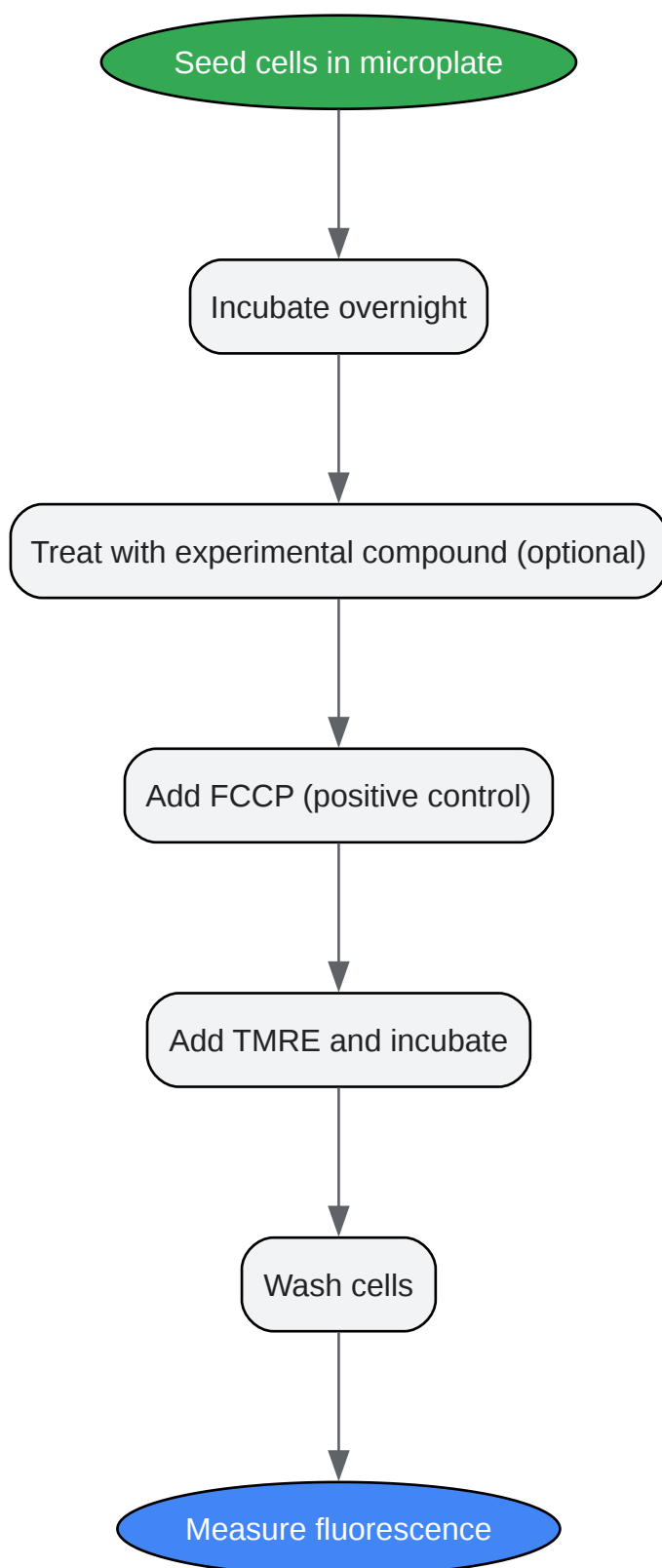
Materials:

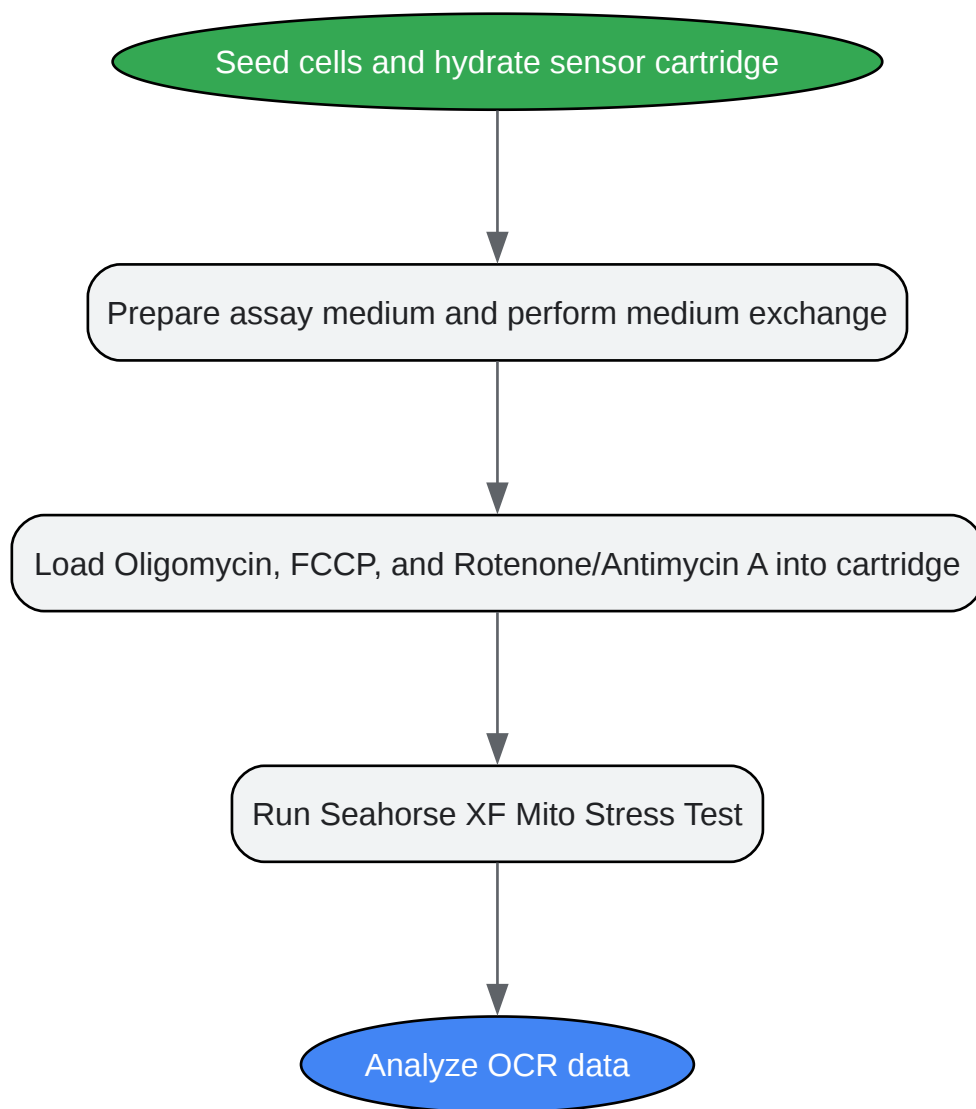
- Cells of interest
- Appropriate cell culture medium
- TMRE stock solution (e.g., 1 mM in DMSO)
- FCCP stock solution (e.g., 10 mM in DMSO)
- Black, clear-bottom microplate
- Fluorescence plate reader or fluorescence microscope

Procedure:

- **Cell Plating:** Seed cells in a black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- **Compound Treatment (Optional):** Treat cells with the experimental compound for the desired duration.
- **Positive Control (FCCP):** For a positive control for mitochondrial depolarization, add FCCP to a final concentration of 20 µM to designated wells and incubate for 10-30 minutes.^[9]
- **TMRE Staining:** Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Gently aspirate the TMRE-containing medium and wash the cells twice with pre-warmed PBS or assay buffer.

- **Fluorescence Measurement:** Add fresh pre-warmed PBS or assay buffer to the wells. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~549 nm and emission at ~575 nm. Alternatively, visualize the cells under a fluorescence microscope.





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